molecular formula C₃₀H₃₈N₂O₂ B1663853 伊拉西妥 CAS No. 722533-56-4

伊拉西妥

货号 B1663853
CAS 编号: 722533-56-4
分子量: 458.6 g/mol
InChI 键: SIFNOOUKXBRGGB-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elacestrant, also known as RAD-1901 and sold under the brand name Orserdu, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It was approved for medical use in the United States in January 2023 and in the European Union in September 2023 .


Synthesis Analysis

Elacestrant is synthesized by treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane (DME) in the presence of KOAc and PdCl2 (PPh3)2 .


Molecular Structure Analysis

Elacestrant is an orally available selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) . X-ray crystallography was used to solve a co-crystal structure of elacestrant in complex with WT ERα ligand binding domain .


Chemical Reactions Analysis

Elacestrant is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER . It is 11% bioavailable, primarily metabolized by CYP3A4 in the liver and excreted in feces .


Physical And Chemical Properties Analysis

Elacestrant has a molecular weight of 458.63 . It is soluble in DMSO at 100 mg/mL . It is recommended to be stored at 2-8°C, protected from light, dry, and sealed .

科学研究应用

1. 雌激素受体阳性乳腺癌的治疗伊拉西妥已被广泛研究其在治疗雌激素受体阳性、人表皮生长因子受体 2 阴性晚期乳腺癌中的疗效。在一项 I 期研究中,它作为一种新型口服选择性雌激素受体降解剂 (SERD) 显示出前景,在经过大量预处理的患者中,包括那些具有 ESR1 突变的患者,展示了单药活性伴有部分缓解 (Bardia 等人,2021 年)。另一项研究重点介绍了其药代动力学和药效学特征,支持其每日一次给药 (Conlan 等人,2020 年)

2. 转移性乳腺癌的影像学研究使用 18F-FES PET/CT 成像评估了伊拉西妥对转移性乳腺癌病灶中雌激素受体可用性的影响。这项研究表明,伊拉西妥显着降低了 FES-PET/CT 测量的雌激素受体可用性 (Jager 等人,2020 年)

3. 乳腺癌的术前治疗伊拉西妥还在一项名为 ELIPSE 的试验中进行了术前研究。这项研究的重点是评估其对 ER+/HER2- 可切除乳腺癌患者细胞增殖的生物学效应 (Vidal 等人,2022 年)

4. 患者来源异种移植模型中的抗肿瘤活性还对伊拉西妥在 ER+ 乳腺癌临床前模型(包括患者来源异种移植模型)中的疗效进行了研究。结果发现,它在这些模型中有效抑制肿瘤生长,表明其在临床环境中的潜在效用 (Bihani 等人,2017 年)

5. 晚期乳腺癌的 III 期试验伊拉西妥已进行 III 期试验,比较了其在雌激素受体阳性、人表皮生长因子受体 2 阴性晚期乳腺癌中与标准内分泌治疗的疗效。与标准治疗相比,它显示出无进展生存期的显着改善 (Bidard 等人,2022 年)

6. 结合机制和分子动力学进一步的研究调查了伊拉西妥的结合机制和通过分子动力学模拟和结合自由能分析对野生型和突变型雌激素受体-α 的下调。这项研究提供了药物与雌激素受体相互作用的见解,这对于了解其在乳腺癌治疗中的治疗作用至关重要 (Chinnasamy 等人,2020 年)

7. 伊拉西妥作为选择性雌激素受体调节剂伊拉西妥也作为选择性雌激素受体调节剂 (SERM) 发挥作用,具有潜在的抗肿瘤和雌激素样活性。这种双重功能,在较高剂量时作为 SERD,在较低剂量时作为 SERM,扩大了其在治疗乳腺癌的不同阶段和类型的潜在应用。此特性还允许其穿过血脑屏障,扩展其治疗潜力 (定义,2020 年)

8. 对对 CDK4/6 抑制剂耐药的乳腺癌模型的疗效伊拉西妥已在多种对 CDK4/6 抑制剂耐药的 ER+ 乳腺癌模型中显示出抗肿瘤活性。这一发现尤为重要,因为对这些药物的耐药性是一项重大的临床挑战,而伊拉西妥在这些环境中的疗效突显了其作为治疗晚期乳腺癌的宝贵治疗剂的潜力 (Patel 等人,2019 年)

安全和危害

Elacestrant should be avoided from inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation .

未来方向

Elacestrant is the first orally bioavailable SERD approved by the FDA for use in patients with metastatic breast cancer . Current clinical trials are ongoing evaluating it in the adjuvant setting in patients with early stage ER-positive breast cancers .

属性

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045846
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes.
Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacestrant

CAS RN

722533-56-4
Record name Elacestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELACESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elacestrant
Reactant of Route 2
Elacestrant
Reactant of Route 3
Elacestrant
Reactant of Route 4
Elacestrant
Reactant of Route 5
Reactant of Route 5
Elacestrant
Reactant of Route 6
Reactant of Route 6
Elacestrant

Citations

For This Compound
2,290
Citations
A Bardia, V Kaklamani, S Wilks, A Weise… - Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
… to take elacestrant orally once daily approximately 30 minutes after a light meal. Elacestrant was provided as either multiple 100-mg capsules or a single 400-mg tablet. Elacestrant was …
Number of citations: 74 www.ncbi.nlm.nih.gov
V Kaklamani, A Bardia, S Wilks, A Weise, D Richards… - Cancer Research, 2020 - AACR
… Elacestrant is a novel, nonsteroidal, oral SERD with marked antitumor activity documented … Methods: RAD1901-005 is a multi-part phase 1 study of elacestrant with the primary objective …
Number of citations: 15 aacrjournals.org
FC Bidard, VG Kaklamani, P Neven… - Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
… The benefit of elacestrant over fulvestrant and AIs in our monotherapy trial also suggests that incorporating elacestrant as the preferred endocrine therapy backbone in future earlier-line …
Number of citations: 173 www.ncbi.nlm.nih.gov
MG Conlan, EFJ de Vries, A Glaudemans… - European journal of …, 2020 - Springer
… (MTD) of elacestrant in healthy postmenopausal women … of elacestrant in healthy postmenopausal women volunteers to guide dose selection in the clinical development of …
Number of citations: 21 link.springer.com
VG Kaklamani, FC Bidard, P Neven, AJ Montero… - 2023 - ascopubs.org
1070 Background: The phase 3 EMERALD trial reported significantly prolonged progression-free survival (PFS) and a manageable safety profile with oral elacestrant (Ela) vs standard …
Number of citations: 0 ascopubs.org
H Patel, N Tao, H Arlt, T Bihani - Cancer Research, 2019 - AACR
… Interestingly, elacestrant exhibited similar … elacestrant inhibited growth, while fulvestrant had limited activity. Here, we describe a more complete in vivo dataset describing elacestrant …
Number of citations: 11 aacrjournals.org
A Jager, EGE de Vries… - Breast cancer …, 2020 - Springer
… treated with 400 mg elacestrant once daily (QD) and one treated with 200 mg elacestrant QD with dose escalation to 400 mg QD after 14 days. Elacestrant was dosed continuously until …
Number of citations: 25 link.springer.com
A Bardia, P Neven, G Streich, AJ Montero, F Forget… - Cancer Research, 2022 - AACR
… of elacestrant orSOC were infrequent in both arms (6.3% and 4.4%). Grade ≥3 treatment-relatedAEs in the elacestrant … Conclusions:Elacestrant is the first oral SERD to demonstrate a …
Number of citations: 13 aacrjournals.org
PG Aftimos, J Cortés, FC Bidard… - Annals of …, 2022 - annalsofoncology.org
Background The EMERALD clinical trial showed significantly prolonged progression-free survival (PFS) and a manageable toxicity profile for elacestrant vs SOC endocrine therapy in …
Number of citations: 6 www.annalsofoncology.org
A Bardia, P Aftimos, T Bihani… - Future …, 2019 - Future Medicine
… and safety of an investigational oral hormone therapy, elacestrant (RAD1901), to the standard-of-care … The objective of the study is to determine if elacestrant prolongs time until …
Number of citations: 51 www.futuremedicine.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。